molecular formula C10H19NO4 B1428013 Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate CAS No. 1249253-89-1

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate

Cat. No.: B1428013
CAS No.: 1249253-89-1
M. Wt: 217.26 g/mol
InChI Key: OPOCZSREQFVJGX-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is used primarily for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate typically involves the reaction of 3-aminopropanoic acid with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate, with the chemical formula C10H19NO4 and a molecular weight of 217.26 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of 3-aminopropanoic acid with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. This reaction is conducted in an organic solvent like dichloromethane under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may affect its biological activity .

Enzyme Interactions

Research indicates that this compound interacts with specific enzymes and receptors involved in metabolic pathways. The exact molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular functions through modulation of enzyme activity .

Potential Therapeutic Effects

The compound has been explored for its potential therapeutic applications. It has shown promise in studies related to neuroprotection and metabolic regulation. For instance, compounds structurally related to this compound have been investigated for their ability to protect neuronal cells from apoptosis and other stressors .

Case Studies and Research Findings

  • Neuroprotective Properties
    • A study indicated that derivatives of this compound exhibit neuroprotective effects by reducing oxidative stress in neuronal cultures. This property is attributed to their ability to modulate antioxidant enzyme activity .
  • Anticancer Activity
    • In vitro assays have demonstrated that related compounds can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases .
  • Metabolic Regulation
    • Research has shown that this compound can influence metabolic pathways, potentially aiding in the management of metabolic disorders. It has been suggested that it may enhance insulin sensitivity and glucose uptake in muscle cells .

Data Summary

PropertyValue
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
CAS Number1249253-89-1
Biological ActivitiesNeuroprotection, Anticancer
Mechanism of ActionEnzyme modulation

Properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)-propan-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-8(2)11(7-10(13)15-4)6-5-9(12)14-3/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOCZSREQFVJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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